molecular formula C18H20N2O3 B4045032 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B4045032
M. Wt: 312.4 g/mol
InChI Key: FBZUBYSGXHVIFO-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structural features, which include a dioxooctahydro methanoisoindole core and a methylphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include the following steps:

    Formation of the dioxooctahydro methanoisoindole core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Attachment of the acetamide group: This step usually involves the reaction of the intermediate with an acylating agent under controlled conditions.

    Introduction of the methylphenyl group: This can be done through a substitution reaction, where the intermediate is reacted with a methylphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-phenylacetamide
  • 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-4-2-3-5-13(10)19-14(21)9-20-17(22)15-11-6-7-12(8-11)16(15)18(20)23/h2-5,11-12,15-16H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZUBYSGXHVIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 6
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methylphenyl)acetamide

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